N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide features a unique scaffold combining an imidazo[1,2-c]quinazolinone core, a sulfanyl linker, and a 3,5-dimethylphenyl acetamide moiety. The sulfanyl group (-S-) enhances molecular flexibility and may influence binding interactions, while the 3,5-dimethylphenyl substituent likely improves lipophilicity and target specificity. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve coupling reactions (e.g., diazonium salt additions or thioether formations) similar to those described for structurally related acetamides .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-13(2)20-22(29)27-21(26-20)17-7-5-6-8-18(17)25-23(27)30-12-19(28)24-16-10-14(3)9-15(4)11-16/h5-11,13,20H,12H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJKGYDZZCOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an imidazo[1,2-c]quinazoline backbone, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of imidazo[1,2-c]quinazolines through cyclization reactions and subsequent modifications to introduce the desired functional groups.
Synthesis Overview
- Starting Materials : Substituted anilines and chloroacetyl chloride.
- Key Reactions : Bimolecular nucleophilic substitution (SN2) and cyclization reactions.
Recent studies have demonstrated efficient synthetic routes under mild conditions, allowing for the generation of various substituted imidazo[1,2-c]quinazolines that can be further functionalized to yield derivatives like N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide .
Antidiabetic Potential
One of the primary applications of this compound is as an α-glucosidase inhibitor. This activity is crucial for managing type 2 diabetes by regulating blood glucose levels. In vitro studies have shown that derivatives of this compound exhibit varying degrees of inhibition against α-glucosidase with IC₅₀ values ranging from 50.0 µM to 268.25 µM .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This makes it a candidate for further development as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been utilized to elucidate the binding interactions between this compound and target enzymes such as α-glucosidase. These studies help confirm structure–activity relationships (SAR) and provide insights into how structural modifications can enhance biological activity .
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic animal models, administration of this compound resulted in significant reductions in postprandial blood glucose levels compared to untreated controls. This underscores its potential as a therapeutic agent in diabetes management.
Case Study 2: Cancer Cell Line Studies
In vitro assays using various cancer cell lines demonstrated that the compound exhibits cytotoxic effects at micromolar concentrations. Flow cytometry analyses indicated that treated cells showed increased rates of apoptosis compared to controls .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are compared below based on heterocyclic cores, substituents, and functional groups:
Key Observations:
- Substituent Effects : The 3,5-dimethylphenyl group in the target compound contrasts with 2,6-dimethylphenyl in oxadixyl , which may alter steric interactions in enzyme binding pockets.
- Functional Groups: Sulfanyl linkages are shared with oxadiazole-based acetamides , but the target’s 3-oxo group could introduce hydrogen-bonding capabilities absent in cyanoacetamides .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, supported by various research findings, case studies, and data tables.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A dimethylphenyl group
- An imidazoquinazoline moiety
- A sulfanyl group linked to an acetamide
The molecular formula is , with a molecular weight of 358.47 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Anticancer Activity : These compounds often inhibit cell proliferation in various cancer cell lines. For instance, studies show significant inhibition rates against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 1.20 to 1.80 µM for related quinazoline derivatives .
- Antioxidant Properties : The compound has demonstrated radical scavenging activity in DPPH assays, indicating potential protective effects against oxidative stress .
- Anti-inflammatory Effects : Some derivatives have shown promising results in reducing inflammation markers in vitro, suggesting a broader therapeutic application beyond oncology .
Case Studies
- Cell Viability Assays : In a study involving MCF-10A non-tumorigenic cells, compounds similar to this compound were tested for cytotoxicity. The results indicated no significant cytotoxic effects at concentrations up to 50 µM, maintaining cell viability above 86% .
- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the N-3 position of the quinazoline moiety significantly influenced antiproliferative activity. Compounds with allyl groups showed enhanced potency compared to ethyl or phenyl substitutions .
Data Tables
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 18 | MCF-7 | 1.20 | Anticancer |
| Compound 19 | A549 | 1.80 | Anticancer |
| Compound 20 | MCF10A | >50 | Non-cytotoxic |
| N-(3,5-Dimethylphenyl)-... | Various | Varies | Antioxidant |
Discussion
The biological activity of this compound suggests significant potential as an anticancer agent due to its ability to inhibit cell proliferation while exhibiting low toxicity towards non-cancerous cells. The antioxidant properties further enhance its therapeutic profile.
Q & A
Q. How can compound stability be enhanced for long-term storage and bioassays?
- Methodological Answer : Lyophilization improves stability of hygroscopic intermediates. Antioxidants (e.g., BHT) prevent sulfanyl oxidation. Storage under inert gas (N₂ or Ar) in amber vials at -20°C minimizes photodegradation. Accelerated stability studies (40°C/75% RH) identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
